molecular formula C18H15N3OS B1586656 Phenylthiohydantoin-tryptophan CAS No. 5789-24-2

Phenylthiohydantoin-tryptophan

Cat. No.: B1586656
CAS No.: 5789-24-2
M. Wt: 321.4 g/mol
InChI Key: KZXRWWVROVHSPI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of PTH-tryptophan, also known as 5-(1H-indol-3-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one, is the parathyroid hormone receptor type 1 (PTHR1) . This receptor mediates the actions of two structurally related, but genetically distinct peptide ligands – parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) .

Mode of Action

PTH-tryptophan interacts with its target, PTHR1, to activate downstream signaling responses in the target cell . The PTHR1 adopts an overall protein topology similar to that seen in peptide hormone-binding G protein-coupled receptors . It utilizes a similar basic mechanism of ligand binding and activation . Structurally distinct PTH and PTHrP ligands and analogs can bind with altered affinities to different PTHR1 conformations to thus induce different types of signaling responses .

Biochemical Pathways

The biochemical pathways affected by PTH-tryptophan involve the metabolism of the essential amino acid tryptophan (Trp). Trp is catabolized by complex metabolic pathways, and several of the resulting Trp metabolites are bioactive and play central roles in physiology and pathophysiology . The three main pathways for Trp metabolism are: the kynurenine pathway involving indoleamine 2,3-dioxygenase 1 (IDO1), IDO2 and tryptophan 2,3-dioxygenase 2 (TDO2); the serotonin production pathway involving tryptophan hydroxylase 1 (TPH); and the indole-3-pyruvate production pathway and its derivatives .

Pharmacokinetics

It is known that the majority of ingested trp is metabolized to generate bioactive compounds . Trp catabolism plays an important role in the maintenance of normal physiology and can be rapidly adapted to stressful conditions . Much research has focused on the roles of Trp catabolites in barrier integrity and immunosuppression in tumors .

Result of Action

The principal function of PTH-tryptophan is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . PTH-tryptophan accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Concurrently, PTH-tryptophan reduces plasma phosphate levels, further emphasizing its critical role in calcium and phosphate homeostasis .

Action Environment

The action of PTH-tryptophan can be influenced by environmental factors such as the presence of other metabolites, the state of the target cells, and the overall physiological condition of the organism. For example, the gut microbiota and intestine mutually regulate various physiological functions of Trp metabolites to maintain intestinal homeostasis and symbiosis under steady state conditions and during the immune response to pathogens and xenotoxins .

Chemical Reactions Analysis

Types of Reactions: Phenylthiohydantoin-tryptophan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

  • Phenylthiohydantoin-alanine
  • Phenylthiohydantoin-glycine
  • Phenylthiohydantoin-phenylalanine

Comparison: Phenylthiohydantoin-tryptophan is unique due to its indole ring structure, which is derived from tryptophan . This structure imparts specific chemical properties and reactivity that differ from other phenylthiohydantoin derivatives. For instance, the indole ring can participate in additional interactions and reactions compared to simpler amino acid derivatives .

Properties

IUPAC Name

5-(1H-indol-3-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-9,11,16,19H,10H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXRWWVROVHSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298821
Record name Phenylthiohydantoin-DL-tryptophan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5789-24-2
Record name Phenylthiohydantoin-DL-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5789-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1H-Indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Record name 5789-24-2
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Record name Phenylthiohydantoin-DL-tryptophan
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Record name 5-(1H-indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens to PTH-tryptophan when hydrolyzed with boiling hydriodic acid?

A1: Unlike hydrolysis with hydrochloric acid, using boiling hydriodic acid on PTH-tryptophan for 24 hours yields a mixture of glycine and alanine in an approximate ratio of 2:1. This is in contrast to other PTH-amino acids, which typically yield the corresponding free amino acid. []

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